5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core with a piperazine substituent at the 4-position of the phenyl ring and a p-tolylmethyl group.
Propriétés
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c1-15-2-4-16(5-3-15)19(20-21(29)28-22(30-20)24-14-25-28)27-12-10-26(11-13-27)18-8-6-17(23)7-9-18/h2-9,14,19,29H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAUOCFOYSGVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic molecule with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various biological targets, particularly in the context of tyrosinase inhibition and other relevant pathways.
Chemical Structure
The compound features a thiazolo[3,2-b][1,2,4]triazole core with a piperazine moiety substituted by a 4-fluorophenyl group and a p-tolyl group. This structural arrangement is significant for its biological activity.
Tyrosinase Inhibition
Tyrosinase (TYR) is an enzyme critical in melanin biosynthesis. Inhibitors of TYR are sought after for treating hyperpigmentation disorders. The compound has shown promising results as a competitive inhibitor of TYR derived from Agaricus bisporus.
- Inhibition Constant (IC50) : The compound exhibited an IC50 value of approximately 0.18 μM, indicating high potency compared to the reference compound kojic acid (IC50 = 17.76 μM) .
Cytotoxicity Studies
In vitro studies on B16F10 melanoma cells demonstrated that while the compound effectively inhibited TYR activity, it did not exhibit cytotoxic effects at concentrations that inhibited tyrosinase activity . This dual action makes it a candidate for further development in cosmetic and therapeutic applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the piperazine and thiazole moieties can significantly affect biological activity. For instance:
| Compound | Substituent | IC50 (μM) | Remarks |
|---|---|---|---|
| 26 | 4-Fluorobenzyl | 0.18 | Highly effective TYR inhibitor |
| Kojic Acid | - | 17.76 | Reference compound for comparison |
The presence of the fluorine atom on the phenyl ring appears to enhance binding affinity to the active site of TYR .
Docking studies suggest that the compound binds competitively to the active site of TYR, blocking substrate access and thus inhibiting enzyme activity . The binding interactions involve key residues within the active site that are crucial for catalytic function.
Case Studies
A recent study evaluated several derivatives of piperazine-based compounds for their tyrosinase inhibitory effects. Among these, the compound stood out due to its low IC50 and lack of cytotoxicity .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs based on substituent variations, synthesis yields, physicochemical properties, and biological activities.
Key Observations :
- The target compound’s 4-fluorophenylpiperazine group contrasts with 5f’s 4-chlorophenylamino substituent. Halogenated aryl groups (F, Cl) are common in bioactive molecules due to their electron-withdrawing effects, which may enhance stability and receptor affinity.
- Piperazine derivatives (e.g., 6c) show moderate to high synthesis yields (61–67%), suggesting that bulky substituents like p-tolylmethyl in the target compound may require optimized reaction conditions .
Key Observations :
- Compound 3c (6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole) exhibits high selectivity in the maximal electroshock (MES) test, indicating that fluorophenyl groups directly attached to the triazole core enhance anticonvulsant activity . This supports the hypothesis that the target compound’s 4-fluorophenylpiperazine moiety may confer similar benefits.
Structural and Physicochemical Properties
Key Observations :
- However, perpendicular fluorophenyl groups in isostructural compounds () may still allow for hydrophobic interactions in biological targets .
Research Findings and Implications
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may improve metabolic stability and blood-brain barrier penetration, as seen in 3c’s anticonvulsant efficacy .
- Piperazine Role : Piperazine moieties (e.g., in 6c) enhance solubility via hydrogen bonding, which could counteract the hydrophobicity of the p-tolylmethyl group in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
